Methotrexate alpha-methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

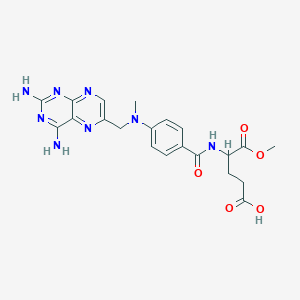

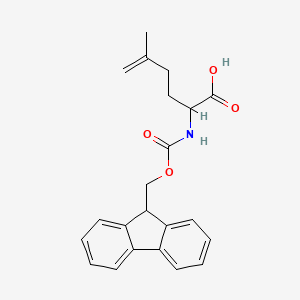

Methotrexate alpha-methyl ester is a derivative of methotrexate, a well-known folate antagonist used in the treatment of various diseases, including cancer and autoimmune disorders . This compound has a molecular formula of C21H24N8O5 and a molecular weight of 468.47 g/mol . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methotrexate alpha-methyl ester can be synthesized through the esterification of methotrexate. The process involves the reaction of methotrexate with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction typically proceeds as follows:

Methotrexate+MethanolH2SO4Methotrexate alpha-methyl ester+Water

Industrial Production Methods

The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

Methotrexate alpha-methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed back to methotrexate in the presence of water and a strong acid or base.

Oxidation: The compound can undergo oxidation reactions, particularly at the pteridine ring, leading to the formation of oxidized derivatives.

Substitution: The amino groups on the pteridine ring can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Hydrolysis: Methotrexate and methanol.

Oxidation: Oxidized methotrexate derivatives.

Substitution: Substituted methotrexate derivatives with various functional groups.

Scientific Research Applications

Methotrexate alpha-methyl ester is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of methotrexate derivatives . Its applications include:

Chemistry: Investigating the chemical properties and reactivity of methotrexate derivatives.

Biology: Studying the effects of methotrexate derivatives on cellular processes and metabolic pathways.

Medicine: Exploring potential therapeutic applications and drug delivery systems for methotrexate derivatives.

Industry: Developing new formulations and delivery methods for methotrexate-based drugs.

Mechanism of Action

Methotrexate alpha-methyl ester exerts its effects by inhibiting dihydrofolate reductase (DHFR), an enzyme involved in the folate pathway . This inhibition leads to a decrease in the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis . The compound also promotes the release of adenosine, which has anti-inflammatory effects . The molecular targets and pathways involved include the folate pathway, adenosine signaling, and various inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Methotrexate: The parent compound, widely used in cancer and autoimmune disease treatment.

Aminopterin: An older folate antagonist with similar properties to methotrexate.

Pemetrexed: A multi-targeted antifolate used in cancer therapy.

Uniqueness

Methotrexate alpha-methyl ester is unique due to its esterified form, which may alter its pharmacokinetic properties compared to methotrexate .

Properties

IUPAC Name |

4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N8O5/c1-29(10-12-9-24-18-16(25-12)17(22)27-21(23)28-18)13-5-3-11(4-6-13)19(32)26-14(20(33)34-2)7-8-15(30)31/h3-6,9,14H,7-8,10H2,1-2H3,(H,26,32)(H,30,31)(H4,22,23,24,27,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFDQHNTJJOKAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N8O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B12317148.png)

![(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.0^{1,14.0^{2,7]octadeca-2,4,6,14-tetraene](/img/structure/B12317152.png)

![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12317158.png)

![4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-[(2-methylpropan-2-yl)oxy]phenyl]pentanoic acid](/img/structure/B12317162.png)

![12-Fluoro-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12317164.png)

![2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride](/img/structure/B12317179.png)

![Tert-butyl 3-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12317208.png)